4-Phenyl-1,3-dioxane

Catalog No.
S579435
CAS No.
772-00-9
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-1,3-dioxane

CAS Number

772-00-9

Product Name

4-Phenyl-1,3-dioxane

IUPAC Name

4-phenyl-1,3-dioxane

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2

InChI Key

RCJRILMVFLGCJY-UHFFFAOYSA-N

SMILES

C1COCOC1C2=CC=CC=C2

Synonyms

4-phenyl-1,3-dioxane

Canonical SMILES

C1COCOC1C2=CC=CC=C2

The exact mass of the compound 4-Phenyl-1,3-dioxane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406730. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenyl-1,3-dioxane (CAS 772-00-9) is a cyclic acetal characterized by a 1,3-dioxane ring substituted with a phenyl group at the 4-position. Functioning primarily as a stable, protected form of 1-phenyl-1,3-propanediol, it presents as a colorless to light yellow liquid with a boiling point of 250-251 °C and a density of 1.11 g/mL . In industrial and laboratory settings, it is highly valued as a robust intermediate for the synthesis of active pharmaceutical ingredients (APIs) and specialty fragrance compounds[1]. Its stable acetal linkage resists basic and nucleophilic conditions, making it an ideal procurement choice for multi-step synthetic sequences requiring selective downstream deprotection.

Substituting 4-phenyl-1,3-dioxane with its unsubstituted counterpart (1,3-dioxane) or structural isomers (like 2-phenyl-1,3-dioxane) fundamentally alters both process parameters and synthetic utility. Unsubstituted 1,3-dioxane is highly volatile (boiling point ~105 °C) and lacks the critical benzylic position required for specific regioselective ring-opening reactions . Conversely, 2-phenyl-1,3-dioxane is a benzaldehyde acetal, which yields entirely different diol products upon cleavage (1,3-propanediol rather than 1-phenyl-1,3-propanediol). Furthermore, attempting to bypass the dioxane intermediate by directly utilizing the styrene precursor often leads to uncontrolled polymerization or poor stereocontrol during direct dihydroxylation, making the pre-formed 4-phenyl-1,3-dioxane essential for reproducible, high-yield procurement [1].

Thermal Stability and High-Temperature Processability

4-Phenyl-1,3-dioxane exhibits a boiling point of 250-251 °C and a density of 1.11 g/mL, significantly higher than unsubstituted 1,3-dioxane (boiling point ~105 °C) . This 145 °C differential allows 4-phenyl-1,3-dioxane to be utilized in high-temperature functionalization reactions without the need for pressurized reactor vessels.

Evidence DimensionBoiling Point
Target Compound Data250-251 °C
Comparator Or Baseline~105 °C (1,3-Dioxane)
Quantified Difference~145 °C higher boiling point
ConditionsStandard atmospheric pressure (1013 hPa)

Eliminates the need for specialized high-pressure equipment during elevated-temperature synthetic steps, lowering manufacturing costs.

Stereoretentive Ring-Opening for API Synthesis

Enantioenriched 4-phenyl-1,3-dioxane (er = 95:5) undergoes regioselective ring-opening to yield 1-phenyl-1,3-propanediol without any erosion of enantiopurity [1]. In contrast, direct asymmetric dihydroxylation or hydration of styrene often suffers from lower regioselectivity and requires toxic heavy metal catalysts. The robust acetal structure of 4-phenyl-1,3-dioxane preserves the chiral center at the benzylic position during intermediate synthetic steps.

Evidence DimensionEnantiomeric retention during diol formation
Target Compound DataComplete retention (er = 95:5 maintained) via acetal cleavage
Comparator Or BaselineVariable enantiomeric excess and regioselectivity via direct styrene oxidation
Quantified Difference100% transfer of chirality vs. variable/loss in direct routes
ConditionsAcid-mediated ring opening of unsubstituted acetals (formals)

Provides a reliable, stereochemically pure procurement pathway for synthesizing critical pharmaceutical intermediates like fluoxetine and atomoxetine.

High-Selectivity Manufacturability via Solid Acid Catalysis

The industrial synthesis of 4-phenyl-1,3-dioxane via the Prins condensation of styrene and formaldehyde achieves up to 98.9% selectivity and 87.3% conversion when utilizing optimized solid acid catalysts (e.g., phosphotungstic acid or ZnAlMCM-41) [1]. Traditional liquid mineral acids (like H2SO4) frequently cause unwanted styrene polymerization, drastically reducing the yield of the target dioxane.

Evidence DimensionReaction selectivity for 1,3-dioxane formation
Target Compound Data98.9% selectivity (using solid acid catalysts)
Comparator Or BaselineLow selectivity / high polymerization (using traditional H2SO4)
Quantified DifferenceNear-quantitative selectivity vs. significant byproduct formation
ConditionsPrins condensation, 90 °C, 3.0 h reaction time

High-selectivity manufacturing ensures that commercial batches of 4-phenyl-1,3-dioxane possess superior purity, minimizing costly downstream purification for buyers.

Structural Precursor for Specialty Fragrance Derivatives

The 4-phenyl-1,3-dioxane scaffold is uniquely suited for the synthesis of complex fragrance molecules, such as 2,4,6-trimethyl-4-phenyl-1,3-dioxane (Floropal)[1]. Aliphatic dioxanes cannot replicate the bulky, aromatic foundation required to elicit the specific grapefruit and green olfactive notes characteristic of these derivatives. The phenyl ring provides essential steric and electronic properties that dictate the receptor binding of the final fragrance compound.

Evidence DimensionOlfactive profile suitability
Target Compound DataEnables grapefruit/green notes via aromatic substitution
Comparator Or BaselineAliphatic dioxanes (lack aromatic binding motifs)
Quantified DifferenceEssential structural requirement for specific fragrance receptor interaction
ConditionsDownstream functionalization to 2,4,6-trimethyl derivatives

Procuring this specific aromatic dioxane is mandatory for flavor and fragrance manufacturers targeting the Floropal family of odorants.

Precursor for Antidepressant Active Pharmaceutical Ingredients (APIs)

4-Phenyl-1,3-dioxane is highly valued as a stable intermediate in the asymmetric synthesis of 1-phenyl-1,3-propanediol. This diol is a critical building block for blockbuster APIs such as fluoxetine, atomoxetine, and dapoxetine. The dioxane's ability to undergo stereoretentive ring-opening makes it the preferred procurement choice for pharmaceutical manufacturers requiring high enantiomeric purity [1].

Intermediate in Flavor and Fragrance Manufacturing

The compound serves as the foundational scaffold for synthesizing high-value fragrance ingredients, most notably 2,4,6-trimethyl-4-phenyl-1,3-dioxane (commercially known as Floropal). Its stable ring structure and aromatic substituent are essential for developing the characteristic grapefruit and herbaceous-fresh notes demanded by the cosmetics and perfumery industries[2].

Model Substrate for Heterogeneous Catalysis Research

Due to its clean formation via the Prins reaction, 4-phenyl-1,3-dioxane is widely utilized as a benchmark product for evaluating the efficiency of novel solid acid catalysts (e.g., ZnAlMCM-41, phosphotungstic acid, and SBA-15-SO3H). Researchers procure this compound as a reference standard to quantify catalyst selectivity, conversion rates, and recyclability in green chemistry applications [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

772-00-9

General Manufacturing Information

1,3-Dioxane, 4-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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